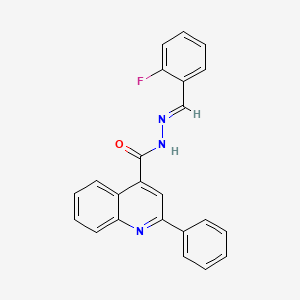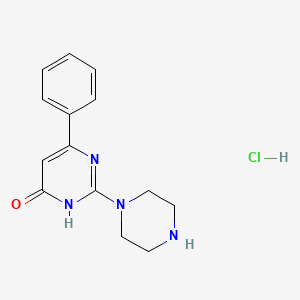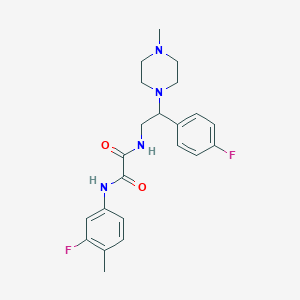![molecular formula C23H20ClN3O3S B2407051 N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260949-38-9](/img/no-structure.png)
N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A body of research has focused on the synthesis and characterization of novel heterocyclic compounds incorporating the thieno[3,2-d]pyrimidin-1(2H)-yl moiety, demonstrating a broad interest in the chemical and physical properties of these compounds. For example, the work by Nunna et al. (2014) explores the synthesis and anti-microbial activity of novel heterocyclic compounds, indicating the compound's potential application in developing new antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Antimicrobial and Antifungal Activities
Several studies have synthesized compounds related to the thieno[3,2-d]pyrimidin-1(2H)-yl scaffold to evaluate their antimicrobial and antifungal activities. These compounds have shown promising results against a variety of bacterial and fungal strains, highlighting the potential for developing new antimicrobial therapies. For instance, Hossan et al. (2012) investigated a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, showcasing the diverse biological activities of these compounds (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Antitumor Activities
Research has also been directed towards evaluating the antitumor activities of thieno[3,2-d]pyrimidin-1(2H)-yl derivatives. For example, El-Morsy et al. (2017) synthesized a new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and assessed their activity against the human breast adenocarcinoma cell line MCF7, identifying compounds with mild to moderate activity compared to doxorubicin (El-Morsy, El-Sayed, & Abulkhair, 2017).
Inhibitory and Biological Activities
Further studies have aimed at understanding the inhibitory and biological activities of these compounds, including their potential as anticancer and antimicrobial agents. The synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives, as reported by Hafez, El-Gazzar, & Al-Hussain (2016), highlight the compound's versatility and potential in medicinal chemistry for treating various diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-chloroaniline with 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent, followed by reduction of the resulting intermediate to yield the final product.", "Starting Materials": [ "4-chloroaniline", "2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Coupling agent", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-chloroaniline and 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the resulting precipitate and wash with a suitable solvent to yield the intermediate product.", "Step 4: Dissolve the intermediate product in a suitable solvent and add a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).", "Step 5: Stir the reaction mixture at room temperature for several hours and then quench with a suitable acid.", "Step 6: Filter the resulting precipitate and wash with a suitable solvent to yield the final product." ] } | |
Número CAS |
1260949-38-9 |
Fórmula molecular |
C23H20ClN3O3S |
Peso molecular |
453.94 |
Nombre IUPAC |
N-(4-chlorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20ClN3O3S/c1-14-3-4-16(11-15(14)2)12-27-22(29)21-19(9-10-31-21)26(23(27)30)13-20(28)25-18-7-5-17(24)6-8-18/h3-11H,12-13H2,1-2H3,(H,25,28) |
Clave InChI |
JJAWBMRFXKDLTJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2406971.png)
![1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2406974.png)
![7-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406975.png)
![Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B2406976.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406981.png)


![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)
![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)


